molecular formula C18H18N4O6 B6046639 2,3-dihydroxy-N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide

2,3-dihydroxy-N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide

Cat. No.: B6046639
M. Wt: 386.4 g/mol
InChI Key: SEIVBAKVMBIXTF-LQGKIZFRSA-N
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Description

2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl and amide groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide typically involves a multi-step process. One common method includes the condensation reaction between 2,3-dihydroxybutanediamide and 4-hydroxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the Schiff base linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The Schiff base linkage can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide has garnered attention in various scientific research fields due to its unique properties:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide involves its interaction with specific molecular targets. The compound’s hydroxyl and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydroxy-N,N’-bis[(2E)-pent-2-en-1-yl]butanediamide
  • 2,3-dihydroxy-N,N’-bis(prop-2-en-1-yl)butanediamide

Uniqueness

Compared to similar compounds, 2,3-dihydroxy-N,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide stands out due to its specific functional groups and structural configuration. The presence of the 4-hydroxyphenyl groups and the Schiff base linkage imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dihydroxy-N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c23-13-5-1-11(2-6-13)9-19-21-17(27)15(25)16(26)18(28)22-20-10-12-3-7-14(24)8-4-12/h1-10,15-16,23-26H,(H,21,27)(H,22,28)/b19-9+,20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIVBAKVMBIXTF-LQGKIZFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(C(C(=O)NN=CC2=CC=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(O)C(O)C(=O)N/N=C/C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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